

# structural analysis and confirmation of 5-(4-Methoxyphenyl)nicotinic acid

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## Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)nicotinic acid

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An In-Depth Technical Guide to the Structural Analysis and Confirmation of **5-(4-Methoxyphenyl)nicotinic acid**

## Introduction: Establishing Molecular Identity

In the landscape of drug discovery and materials science, the precise structural confirmation of novel chemical entities is a foundational requirement. **5-(4-Methoxyphenyl)nicotinic acid** ( $C_{13}H_{11}NO_3$ , MW: 229.23 g/mol) represents a scaffold of significant interest, combining the bio-isosteric properties of a nicotinic acid moiety with a methoxyphenyl group, a common feature in pharmacologically active compounds.<sup>[1]</sup> Unambiguous confirmation of its structure is paramount to ensuring the validity of subsequent biological or material science data.

This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the structural elucidation of **5-(4-Methoxyphenyl)nicotinic acid**. We move beyond simple protocol recitation to explain the causal logic behind the selection of analytical techniques and the interpretation of the resulting data. By integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a self-validating system where each piece of data corroborates the others, leading to an irrefutable structural assignment.

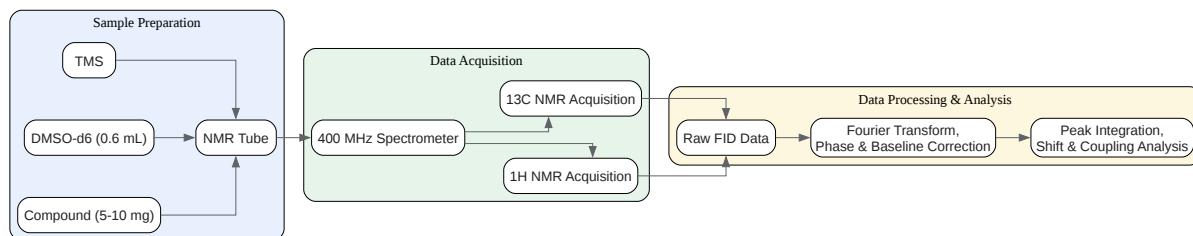
## Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

Expertise & Experience: NMR spectroscopy is the cornerstone of small molecule characterization because it provides a detailed map of the atomic framework.  $^1\text{H}$  NMR reveals the chemical environment and connectivity of hydrogen atoms, while  $^{13}\text{C}$  NMR maps the carbon skeleton. For a molecule like **5-(4-Methoxyphenyl)nicotinic acid**, with two distinct aromatic rings, NMR is indispensable for confirming the precise substitution pattern, which is a critical determinant of its chemical and biological properties.

## Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

- Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d<sub>6</sub>. The choice of DMSO-d<sub>6</sub> is strategic as it effectively solubilizes the polar carboxylic acid group and its acidic proton is often observable, unlike in D<sub>2</sub>O where it would exchange.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm). For DMSO-d<sub>6</sub>, the residual solvent peak at  $\sim 2.50$  ppm can also be used for calibration.[2]
- Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
  - For  $^1\text{H}$  NMR, acquire at least 16 scans.
  - For  $^{13}\text{C}$  NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Visualizing the NMR Workflow



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Caption: Workflow for NMR spectroscopic analysis.

## Data Interpretation: Expected <sup>1</sup>H NMR Spectrum

The proton spectrum provides the most definitive evidence for the substitution pattern. The key is to analyze the splitting patterns (multiplicity) and coupling constants (J-values) of the protons on the nicotinic acid ring.

Proton Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale
H-COOH	~13.0	Broad Singlet	-	1H	The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad signal.
H-2	~9.1	Doublet (d)	~2.0	1H	Ortho to the nitrogen and adjacent to the carboxylic acid, making it the most downfield pyridine proton. Coupled only to H-6 (meta-coupling).[3]
H-6	~8.8	Doublet (d)	~2.0	1H	Ortho to the nitrogen, showing meta-coupling to H-2.
H-4	~8.4	Triplet (t) or dd	~2.0	1H	Appears as a triplet-like signal due to

					coupling with both H-2 and H-6.
H-2', H-6'	~7.7	Doublet (d)	~8.8	2H	Protons on the methoxyphenyl ring ortho to the nicotinic acid substituent. Coupled to H-3'/H-5'.
H-3', H-5'	~7.1	Doublet (d)	~8.8	2H	Protons on the methoxyphenyl ring meta to the nicotinic acid substituent and ortho to the methoxy group. Coupled to H-2'/H-6'.
-OCH <sub>3</sub>	~3.8	Singlet (s)	-	3H	The three equivalent protons of the methoxy group show a characteristic singlet. <a href="#">[2]</a>

## Data Interpretation: Expected <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C spectrum confirms the number of unique carbon environments.

Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Rationale
C=O	~166	Carboxylic acid carbonyl carbon.
C-5'	~160	Aromatic carbon bearing the methoxy group.
C-2, C-6	~151-153	Carbons ortho to the pyridine nitrogen are highly deshielded. <a href="#">[4]</a>
C-4	~138	Pyridine ring carbon.
C-3, C-5	~135-130	Quaternary carbons of the pyridine ring.
C-1'	~129	Quaternary carbon of the phenyl ring attached to the pyridine.
C-2', C-6'	~128	Phenyl ring carbons ortho to the pyridine substituent.
C-3', C-5'	~115	Phenyl ring carbons ortho to the methoxy group, showing shielding effect.
-OCH <sub>3</sub>	~55	Methoxy group carbon.

## Part 2: Mass Spectrometry (MS) - The Molecular Formula

**Expertise & Experience:** While NMR defines the molecular skeleton, high-resolution mass spectrometry (HRMS) provides an exact molecular weight. This allows for the unambiguous determination of the elemental formula, a critical check on the proposed structure. Electrospray ionization (ESI) is the method of choice for a polar molecule containing a carboxylic acid, as it readily forms protonated ions  $[M+H]^+$  in the gas phase with minimal fragmentation.

## Experimental Protocol: ESI-TOF HRMS

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.<sup>[5]</sup>
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5  $\mu$ L/min).
- Ionization: Use positive ion mode ESI to generate the protonated molecular ion  $[M+H]^+$ .
- Mass Analysis: Analyze the ions using a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass spectrum.

## Visualizing the Mass Spectrometry Workflow



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Caption: Workflow for High-Resolution Mass Spectrometry.

## Data Interpretation: Expected Mass Spectrum

The primary goal is to match the experimentally observed mass to the theoretical exact mass.

Ion	Molecular Formula	Calculated Exact Mass (m/z)
$[M+H]^+$	$C_{13}H_{12}NO_3^+$	230.0790
$[M+Na]^+$	$C_{13}H_{11}NNaO_3^+$	252.0610

Trustworthiness: An observed mass within 5 ppm of the calculated exact mass for  $C_{13}H_{12}NO_3^+$  provides extremely high confidence in the elemental composition. Further confirmation can be gained from observing the characteristic isotopic distribution pattern.<sup>[6]</sup>

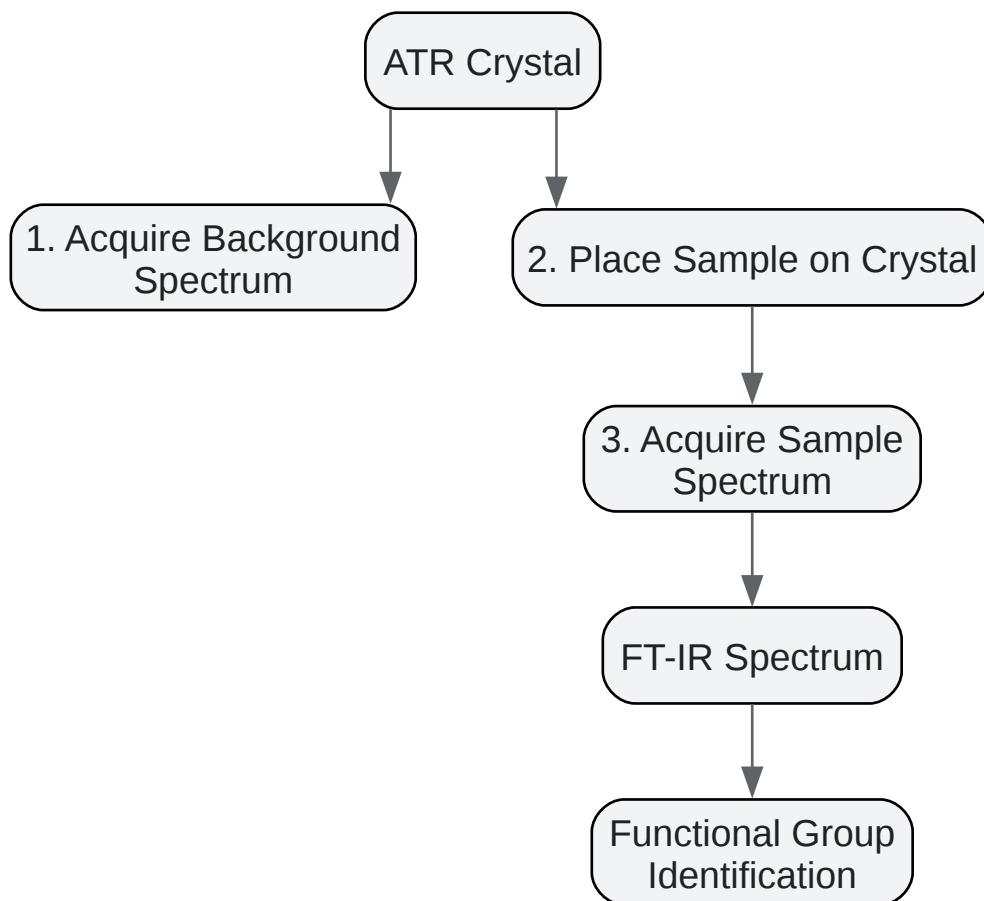
## Part 3: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For **5-(4-Methoxyphenyl)nicotinic acid**, IR spectroscopy serves as a crucial confirmatory tool, verifying the presence of the carboxylic acid, the ether linkage, and the aromatic systems.

### Experimental Protocol: ATR-FTIR

- Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
- Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

### Visualizing the IR Spectroscopy Workflow



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Caption: Workflow for ATR-FTIR analysis.

## Data Interpretation: Expected IR Absorption Bands

The IR spectrum should display characteristic absorption bands corresponding to the key functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Carboxylic Acid
~1600, ~1480	C=C and C=N stretch	Aromatic Rings (Pyridine & Phenyl)
~1250 (strong)	C-O stretch (asymmetric)	Aryl Ether (-O-CH <sub>3</sub> )
~1030 (strong)	C-O stretch (symmetric)	Aryl Ether (-O-CH <sub>3</sub> )

The broad O-H stretch and the strong C=O stretch are definitive markers for the carboxylic acid.<sup>[7]</sup> The strong bands around 1250 and 1030 cm<sup>-1</sup> are characteristic of the aryl ether linkage.<sup>[8][9]</sup>

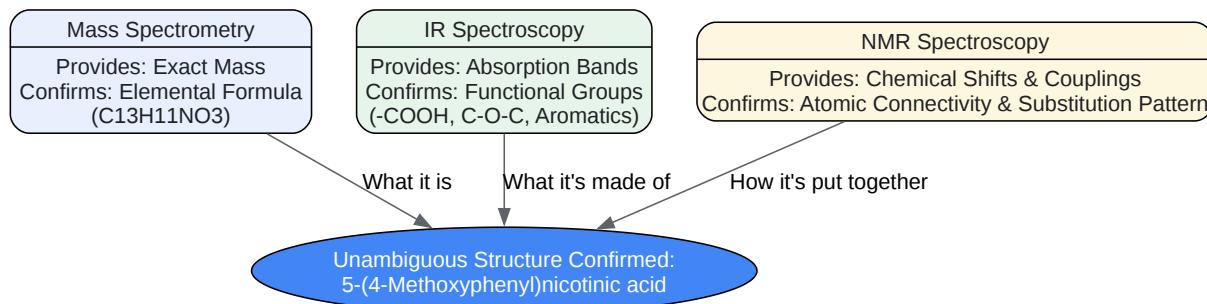
## Part 4: Synthesis of Evidence - A Self-Validating Conclusion

The true power of this analytical approach lies in the convergence of all data points to a single, unambiguous conclusion. The process is a logical cascade where each technique validates the findings of the others.

## Comparative Logic: Ruling Out Isomers

To demonstrate the robustness of this methodology, consider a potential synthetic byproduct: the isomer 6-(4-Methoxyphenyl)nicotinic acid. While MS and IR would yield nearly identical data for this isomer, its <sup>1</sup>H NMR spectrum would be dramatically different, particularly in the pyridine region. The proton at the 5-position would now be a doublet of doublets, and the coupling constants between the pyridine protons would change significantly, allowing for clear differentiation.

## Visualizing the Confirmation Logic

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## References

- 1. chemscene.com [chemscene.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. bmse000104 Nicotinic Acid at BMRB [bmrb.io]
- 5. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

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